molecular formula C10H13Cl2NO4S B2822912 2,5-dichloro-N-(2-hydroxypropyl)-4-methoxybenzenesulfonamide CAS No. 1087646-37-4

2,5-dichloro-N-(2-hydroxypropyl)-4-methoxybenzenesulfonamide

Cat. No.: B2822912
CAS No.: 1087646-37-4
M. Wt: 314.18
InChI Key: GVWMQNPKUIZAFJ-UHFFFAOYSA-N
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Description

2,5-Dichloro-N-(2-hydroxypropyl)-4-methoxybenzenesulfonamide is a sulfonamide derivative characterized by a benzene ring substituted with chlorine atoms at positions 2 and 5, a methoxy group at position 4, and a sulfonamide group linked to a 2-hydroxypropyl chain. The hydroxypropyl moiety may enhance solubility due to its polar hydroxyl group, distinguishing it from more lipophilic analogs.

Properties

IUPAC Name

2,5-dichloro-N-(2-hydroxypropyl)-4-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13Cl2NO4S/c1-6(14)5-13-18(15,16)10-4-7(11)9(17-2)3-8(10)12/h3-4,6,13-14H,5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVWMQNPKUIZAFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNS(=O)(=O)C1=C(C=C(C(=C1)Cl)OC)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13Cl2NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dichloro-N-(2-hydroxypropyl)-4-methoxybenzenesulfonamide typically involves the reaction of 2,5-dichloro-4-methoxybenzenesulfonyl chloride with 2-hydroxypropylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, under basic conditions provided by a base like triethylamine. The reaction mixture is stirred at room temperature for several hours until the completion of the reaction, followed by purification through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure safety, cost-effectiveness, and minimal environmental impact.

Chemical Reactions Analysis

Types of Reactions

2,5-dichloro-N-(2-hydroxypropyl)-4-methoxybenzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles like ammonia or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an amine.

    Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

2,5-dichloro-N-(2-hydroxypropyl)-4-methoxybenzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a therapeutic agent in treating bacterial infections and certain types of cancer.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,5-dichloro-N-(2-hydroxypropyl)-4-methoxybenzenesulfonamide involves its interaction with specific molecular targets. In the case of its antimicrobial activity, it may inhibit the synthesis of folic acid in bacteria, leading to their death. The compound can also interact with enzymes and proteins involved in cell signaling pathways, thereby exerting its effects on cancer cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physical Properties

The substituents on the benzene ring and sulfonamide nitrogen significantly influence physical properties. A comparison of key analogs is summarized below:

Compound Name Molecular Formula Molecular Weight Melting Point (°C) Key Substituents
2,5-Dichloro-N-(2-hydroxypropyl)-4-methoxybenzenesulfonamide C₁₀H₁₂Cl₂NO₄S 337.18 (calc.) Not reported 2-hydroxypropyl, 4-methoxy
5-Chloro-2-methoxy-4-methyl-N-(2-phenylethyl)benzenesulfonamide C₁₆H₁₈ClNO₃S 339.84 Not reported 2-phenylethyl, 4-methyl
4-Chloro-2,5-dimethylbenzenesulfonyl chloride C₈H₈Cl₂O₂S 239.12 48–50 Sulfonyl chloride, methyl groups
2,5-Dichloro-N-(4-methoxyphenyl)benzenesulfonamide C₁₃H₁₁Cl₂NO₃S 356.25 Not reported 4-methoxyphenyl

Key Observations:

  • The hydroxypropyl group in the target compound likely increases hydrophilicity compared to the phenylethyl group in the analog from , which may enhance bioavailability .
  • Sulfonyl chloride derivatives (e.g., ) exhibit higher reactivity due to the electrophilic sulfur center, making them intermediates for sulfonamide synthesis .

Crystallographic and Geometric Considerations

Crystal structure analysis of 2,5-dichloro-N-(4-methoxyphenyl)benzenesulfonamide () reveals planar sulfonamide groups and intermolecular hydrogen bonding, which stabilize the lattice .

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